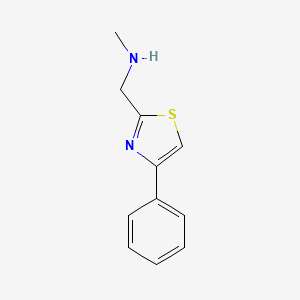

N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine

Description

Chemical Identity and Nomenclature

This compound is definitively characterized by its molecular formula C₁₁H₁₂N₂S and molecular weight of 204.29 grams per mole. The compound is registered under Chemical Abstracts Service number 643726-07-2, providing a unique identifier for this specific molecular structure. The systematic nomenclature reflects the compound's structural components: a thiazole ring substituted at the 4-position with a phenyl group, connected at the 2-position to a methanamine bridge that bears an N-methyl substituent.

The structural architecture of this compound can be precisely described through its Standard InChI notation and SMILES representation. According to available chemical databases, the compound exhibits the InChI Key IWMGARGHDMDXOO-UHFFFAOYSA-N, which serves as a unique digital fingerprint for the molecular structure. The SMILES notation CN(C)CC1=NC(=CS1)C2=CC=CC=C2 provides a linear representation of the molecular connectivity, clearly delineating the thiazole ring system with its characteristic sulfur and nitrogen heteroatoms.

Table 1: Fundamental Chemical Properties of this compound

The compound exists in various salt forms, with the dihydrochloride salt being particularly well-documented. The hydrochloride salt variant carries the Chemical Abstracts Service number 1638221-24-5 and exhibits a molecular weight of 240.752 grams per mole with the molecular formula C₁₁H₁₃ClN₂S. This salt formation significantly alters the physical properties and solubility characteristics of the parent compound, making it more suitable for certain applications and storage conditions.

Commercial preparations typically achieve purities exceeding 95%, with storage recommendations specifying sealed containers maintained at temperatures between 2-8 degrees Celsius. The compound's yellowish liquid appearance at standard conditions indicates its physical state and provides important handling considerations for laboratory applications.

Historical Context of Thiazole Derivatives in Organic Chemistry

The development of thiazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch and his collaborators in the late 19th century. Hantzsch and Weber's foundational research established the structural framework for understanding five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Their initial investigations focused on compounds that were previously mischaracterized as "Rhodanketone" derivatives, ultimately leading to the correct identification of these substances as thiazole derivatives.

The historical controversy surrounding thiazole structure determination involved a significant scientific debate between Hantzsch and Tcherniac that persisted for 36 years, beginning in 1892. This prolonged discussion centered on the correct structural assignment of compounds obtained through the reaction of ammonium thiocyanate with chloroacetone. Tcherniac and Norton's initial work with alpha-thiocyanoacetone imine eventually led to the recognition that these compounds underwent isomerization to form 2-oxy-4-methylthiazole upon treatment with diluted hydrochloric acid.

The breakthrough in thiazole chemistry came with the reduction of oxymethylthiazole using zinc powder distillation, yielding 4-methylthiazole as the first free thiazole compound ever described. This achievement established the foundation for subsequent synthetic methodologies and confirmed the aromatic nature of the thiazole ring system.

Table 2: Historical Milestones in Thiazole Chemistry Development

| Year | Researcher(s) | Key Contribution | Significance |

|---|---|---|---|

| 1880s | Hantzsch & Weber | Initial thiazole structure proposal | Established theoretical framework |

| 1892 | Tcherniac | Structural controversy initiation | Prompted rigorous structural studies |

| Early 1890s | Various | First free thiazole synthesis | Confirmed thiazole ring stability |

| 1920s | Mills | Thiazole application in cyanine dyes | Commercial significance demonstration |

The development of systematic synthetic approaches to thiazole derivatives culminated in the establishment of the Hantzsch thiazole synthesis, which remains one of the most reliable methods for constructing thiazole rings. This synthetic methodology involves the condensation of alpha-haloketones with thioamides, taking advantage of the strong nucleophilicity of the sulfur atom in thioamides. The reaction proceeds through a multistep mechanism, with intermediates that can be isolated at low temperatures, and typically provides excellent yields for simple thiazoles.

The synthetic versatility of the Hantzsch method has been enhanced through various modifications, including the use of alpha-tosyloxy ketones as alternatives to alpha-haloketones, thereby reducing epimerization issues during thiazole formation. These methodological improvements have expanded the scope of accessible thiazole derivatives and contributed to the widespread application of thiazole chemistry in contemporary organic synthesis.

Significance in Heterocyclic Compound Research

Thiazole derivatives occupy a central position in heterocyclic compound research due to their unique electronic properties and biological significance. The thiazole ring system exhibits considerable aromatic character, with pi-electron delocalization that surpasses that observed in corresponding oxazoles. This enhanced aromaticity manifests in the proton nuclear magnetic resonance chemical shifts of the ring protons, which appear between 7.27 and 8.77 parts per million, indicating substantial diamagnetic ring current effects.

The electronic structure of thiazole rings creates distinct sites for chemical reactivity, with calculated pi-electron density studies identifying the 5-position as the primary site for electrophilic substitution reactions. Additionally, the 2-position hydrogen atom shows enhanced acidity and susceptibility to deprotonation, making it a key reactive center for further chemical transformations. These reactivity patterns have been exploited extensively in the development of synthetic strategies for complex thiazole-containing molecules.

Contemporary research in thiazole chemistry has demonstrated the versatility of these heterocycles across multiple domains of chemical investigation. Thiazole derivatives undergo diverse reaction types including donor-acceptor reactions, intramolecular nucleophilic substitution, photochemical transformations, arylation reactions, cycloaddition processes, oxidation reactions, and dimerization reactions. This broad reactivity profile has made thiazole derivatives valuable synthetic intermediates and targets for medicinal chemistry applications.

Table 3: Biological and Chemical Significance of Thiazole Derivatives

The biological significance of thiazole-containing compounds extends beyond their synthetic utility, as evidenced by their prevalence in naturally occurring biomolecules. The thiazole ring serves as a crucial structural component of vitamin B₁ (thiamine), highlighting its essential role in biological systems. Furthermore, the presence of thiazole rings in various natural peptides and their utilization in peptidomimetic design demonstrates the continued relevance of these heterocycles in biochemical research.

Research investigations have revealed that thiazole derivatives can function as effective modulators of biological pathways, with the ability to activate or inhibit specific enzymes and receptors. The structural diversity achievable through thiazole substitution patterns allows for fine-tuning of molecular properties, including lipophilicity, electronic characteristics, and binding affinity. This tunability has made thiazole derivatives particularly attractive targets for drug discovery programs and chemical biology investigations.

The continued development of novel thiazole derivatives, including compounds such as this compound, represents an ongoing effort to expand the chemical space available for biological and materials science applications. The combination of established synthetic methodologies with contemporary analytical techniques has enabled the precise characterization and optimization of thiazole-containing molecules for specific research objectives.

Properties

IUPAC Name |

N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-12-7-11-13-10(8-14-11)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMGARGHDMDXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC(=CS1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344886 | |

| Record name | N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643726-07-2 | |

| Record name | N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of 4-phenyl-1,3-thiazol-2-amine

A widely adopted method for synthesizing the 4-phenylthiazol-2-amine core is the cyclization reaction between α-bromoketones and thiourea derivatives. For example, 2-bromo-1-phenylethanone (an α-bromoketone) reacts with thiourea under reflux in ethanol to form the thiazole ring containing the 4-phenyl substituent and an amino group at the 2-position.

- Typical conditions: Refluxing ethanol, 4–6 hours

- Yield: Approximately 80–85% based on reported studies

- Purification: Recrystallization from ethanol to obtain pure 4-phenyl-1,3-thiazol-2-amine

This step is well-documented and forms the backbone of the preparation process.

Methylamine Functionalization

The amino group of the thiazole intermediate is then functionalized by nucleophilic substitution with methylamine to introduce the N-methylaminomethyl side chain. This reaction is often carried out in solution, followed by formation of the hydrochloride salt for stability and ease of handling.

- Reaction medium: Ethanol or methanol

- Temperature: Ambient to reflux conditions

- Purification: Recrystallization or chromatographic purification to achieve high purity (>98%)

- Yield: 75–85%, improved by microwave-assisted synthesis reducing reaction time by 40–60%

Industrial scale synthesis uses automated reactors with continuous flow technology to optimize reproducibility and safety.

Industrial Production Methods

Industrial synthesis of this compound involves scale-up of the laboratory procedures with stringent control of reaction parameters:

| Parameter | Typical Industrial Conditions | Purpose/Notes |

|---|---|---|

| Reactor type | Automated continuous flow reactors | Enhanced safety, reproducibility |

| Solvent | Ethanol, methanol | Good solubility and reaction medium |

| Temperature | Controlled between 60–110 °C | Optimized for maximum yield and purity |

| Pressure | Atmospheric or slight positive pressure | Maintains solvent boiling point |

| pH control | Adjusted with triethylamine or acid catalysts | To optimize cyclization and substitution steps |

| Purification | Chromatography, recrystallization | Achieves >98% purity |

| Quality control | HPLC, NMR spectroscopy | Batch consistency and identity confirmation |

This approach ensures high yield, purity, and scalability suitable for pharmaceutical or agrochemical applications.

Representative Reaction Scheme

A simplified reaction sequence for the preparation is as follows:

$$

\text{2-bromo-1-phenylethanone} + \text{thiourea} \xrightarrow[\text{EtOH, reflux}]{\text{4-6 h}} \text{4-phenyl-1,3-thiazol-2-amine}

$$

$$

\text{4-phenyl-1,3-thiazol-2-amine} + \text{methylamine} \xrightarrow[\text{EtOH}]{\text{reflux}} \text{this compound}

$$

$$

\text{this compound} + \text{HCl} \rightarrow \text{hydrochloride salt}

$$

Data Table: Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|

| Cyclization | 2-bromo-1-phenylethanone + thiourea, EtOH, reflux 4-6 h | 80–85 | Recrystallization (EtOH) | High purity intermediate |

| Methylamine substitution | Methylamine in EtOH, reflux 3-5 h | 75–85 | Chromatography/Recrystallization | Microwave-assisted synthesis improves yield and time |

| Hydrochloride salt formation | HCl in ethanol or ether | Quantitative | Recrystallization | Enhances stability and handling |

Research Findings and Optimization Insights

- Microwave-assisted synthesis has been shown to reduce reaction times significantly (up to 60%) while maintaining or improving yields, making it attractive for both lab and industrial scale.

- The use of triethylamine as a base catalyst in cyclization improves reaction efficiency and yield by facilitating nucleophilic attack and ring closure.

- Purification via recrystallization from ethanol/water mixtures combined with chromatographic techniques ensures product purity exceeding 98%, critical for medicinal chemistry applications.

- Continuous flow reactors in industrial setups enhance safety by minimizing hazardous intermediate accumulation and improve batch-to-batch consistency.

Summary Table: Preparation Methods Overview

| Preparation Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Key Starting Materials | α-Bromoketones, thiourea, methylamine | Same as lab scale, but in bulk quantities |

| Reaction Type | Cyclization, nucleophilic substitution | Same, with automated control |

| Reaction Medium | Ethanol, methanol | Ethanol, methanol |

| Temperature Control | Reflux (~78°C for EtOH) | Precise temperature control (60–110°C) |

| Time | 4–6 hours (cyclization), 3–5 hours (substitution) | Reduced by microwave/flow reactors |

| Purification | Recrystallization, chromatography | Automated chromatography, recrystallization |

| Yield | 75–85% | 75–85%, optimized with process control |

| Quality Control | TLC, NMR | HPLC, NMR, batch analysis |

Chemical Reactions Analysis

Types of Reactions: N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Structure

- Molecular Formula :

- Molecular Weight : 213.29 g/mol

- Functional Groups : Thiazole ring, phenyl group

Medicinal Chemistry

N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : The compound has shown promise in inhibiting microbial growth by interfering with essential enzymes in pathogens, suggesting its utility in developing new antimicrobial agents .

- Anticancer Properties : Research indicates that this compound can selectively target cancer cells while sparing normal cells. Studies have demonstrated its effectiveness against various cancer cell lines, highlighting its potential as a lead compound for anticancer drug development .

- Anticonvulsant Effects : Structural analogs of this compound have exhibited anticonvulsant properties in animal models, indicating possible applications in epilepsy treatment .

The biological activity of this compound is attributed to its ability to modulate enzyme activities and receptor functions. For instance, it has been shown to inhibit specific enzymes linked to cancer progression .

Anticancer Studies

A study by Evren et al. (2019) demonstrated that novel thiazole derivatives exhibited strong anticancer activity against various cell lines. The study highlighted that certain derivatives of N-methyl-1-(4-phenylthiazol-2-yl)methanamine showed selective cytotoxicity against human lung adenocarcinoma cells (A549) with IC50 values indicating significant potency .

Anticonvulsant Research

Research on structurally similar compounds revealed promising anticonvulsant properties in animal models. One study found that specific thiazole derivatives displayed effective protection against seizures, suggesting potential therapeutic applications for epilepsy .

Enzyme Inhibition Studies

Investigations into the enzyme inhibition capabilities of thiazole derivatives have shown that they can inhibit key enzymes involved in metabolic disorders and cancer progression. These findings suggest that N-methyl-1-(4-phenylthiazol-2-yl)methanamine could serve as a scaffold for developing drugs targeting specific metabolic pathways associated with diseases .

Mechanism of Action

The mechanism of action of N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. For example, the compound may inhibit microbial growth by interfering with essential enzymes in the pathogen .

Comparison with Similar Compounds

Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal agent with a thiazole ring.

Uniqueness: N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .

Biological Activity

N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine is a thiazole derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring and a phenyl group, contributing to its reactivity and interaction with various biological targets. Its molecular formula is C11H13N2S, with a molecular weight of 213.29 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, modulating enzyme activities and receptor functions. Research indicates that it may inhibit enzymes linked to cancer progression, showcasing its potential therapeutic applications.

Biological Effects

This compound exhibits a variety of biological activities:

- Anticancer Activity : Studies have shown that this compound can selectively inhibit cancer cell lines, demonstrating significant cytotoxic effects. For instance, it has been tested against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells, where strong selectivity was noted .

- Anticonvulsant Properties : Similar thiazole derivatives have shown anticonvulsant effects in various animal models. The structure of this compound suggests potential for similar activity due to its structural analogies with known anticonvulsants .

Pharmacokinetics

The pharmacokinetic profile of thiazole derivatives indicates that they are generally slightly soluble in water but soluble in alcohol and ether. This solubility profile impacts their bioavailability and therapeutic efficacy.

Comparative Analysis

A comparative analysis with similar compounds reveals distinct differences in biological activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-Methyl-1-(2-phenylthiazol-4-yl)methanamine | Thiazole ring at position 2 | Different biological activity profile |

| N-Methyl-N-(4-methylthiazol-2-yl)methanamine | Methyl group on the thiazole ring | Enhanced lipophilicity affecting bioavailability |

| 4-(4-Fluorophenyl)-N-methylthiazole | Fluorine substitution on phenyl group | Potentially increased potency in certain assays |

The unique substitution pattern of N-methyl-1-(4-phenylthiazol-2-yl)methanamine imparts distinct chemical and biological properties compared to its analogues, which can lead to varied therapeutic effects crucial for drug design.

Case Studies and Research Findings

Several studies underline the importance of this compound in medicinal chemistry:

- Anticancer Studies : A study by Evren et al. (2019) demonstrated that novel thiazole derivatives exhibited strong anticancer activity against various cell lines. The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic potential .

- Anticonvulsant Research : Compounds structurally similar to N-methyl-1-(4-phenylthiazol-2-yl)methanamine have shown promising anticonvulsant properties in animal models, indicating a potential application for epilepsy treatment .

- Enzyme Inhibition : Research has indicated that thiazole derivatives can inhibit key enzymes involved in metabolic disorders and cancer progression. The inhibition profiles suggest that these compounds could serve as lead compounds for further drug development targeting specific pathways associated with disease states .

Q & A

Q. What are the common synthetic routes for N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of 4-phenyl-1,3-thiazole derivatives with methylamine. Key methods include:

- Nucleophilic substitution : Conducted under basic conditions (e.g., NaOH) to deprotonate the thiazole nitrogen, enhancing reactivity toward methylamine .

- Continuous flow reactors : Employed for scalability, with catalysts like phase-transfer agents to improve yields (e.g., 65–80% yields reported under optimized conditions) .

Optimization strategies include adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios of reactants. Purity is confirmed via HPLC (>95%) and NMR spectroscopy .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies structural features (e.g., methylamine protons at δ 2.3–2.5 ppm, thiazole aromatic protons at δ 7.2–8.1 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 219.1) .

- HPLC : Ensures purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?

Reported activities include:

- Antimicrobial : Tested via broth microdilution (MIC: 8–32 µg/mL against S. aureus and E. coli) .

- Anticancer : Assessed using MTT assays (IC₅₀: 12–25 µM in HeLa and MCF-7 cells) .

- Anticonvulsant : Evaluated in rodent models (e.g., maximal electroshock seizure test) .

Controls include reference drugs (e.g., cisplatin for cytotoxicity) and solvent blanks to exclude false positives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

SAR strategies involve:

-

Substituent variation : Compare analogs with different phenyl or thiazole substitutions (e.g., 4-methylphenyl vs. 4-chlorophenyl) to assess electronic effects .

-

Bioisosteric replacement : Replace the thiazole ring with oxadiazole or triazole to modulate solubility and target affinity .

-

Data table :

Substituent Position Activity (IC₅₀, µM) Solubility (mg/mL) 4-Phenyl (parent) 12–25 0.8 4-Methylphenyl 8–18 1.2 4-Chlorophenyl 20–35 0.5 Data from .

Q. What crystallographic methods are suitable for determining this compound’s 3D structure, and how can data contradictions be resolved?

- SHELX suite : SHELXD (direct methods) and SHELXL (refinement) resolve crystal structures from X-ray diffraction data. Key parameters: R1 < 0.05, wR2 < 0.12 .

- SIR97 : Integrates direct methods and Fourier refinement for twinned or low-resolution data .

Contradictions (e.g., disordered solvent molecules) are addressed via iterative refinement, occupancy adjustments, and validation tools like PLATON .

Q. How can computational modeling predict binding modes and guide mechanism-of-action studies?

- Docking (AutoDock Vina) : Screens against targets (e.g., MAO-B, EGFR) using the compound’s minimized structure (DFT-optimized at B3LYP/6-31G*) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns) .

Experimental validation via SPR or ITC quantifies binding affinity (e.g., Kd: 0.5–5 µM) .

Q. What strategies resolve contradictions in reported biological activity data?

- Orthogonal assays : Confirm cytotoxicity via both MTT and clonogenic assays to exclude assay-specific artifacts .

- Metabolic stability tests : Use liver microsomes (e.g., t₁/₂ > 30 min indicates low false positives from degradation) .

- Structural analogs : Compare activity of derivatives (e.g., dihydrochloride salts) to isolate substituent effects .

Q. How is the mechanism of action elucidated for this compound?

- Target identification : CRISPR-Cas9 knockout screens or pull-down assays with biotinylated probes .

- Pathway analysis : RNA-seq after treatment identifies dysregulated genes (e.g., apoptosis markers BAX/BCL2) .

- In vivo models : Pharmacokinetic studies in rodents (e.g., Cₘₐₓ: 1.2 µg/mL at 2 h post-dose) correlate exposure with efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.